2-(1H-1,2,3-Triazol-1-yl)thiazole
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Overview
Description
2-(1H-1,2,3-Triazol-1-yl)thiazole is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Triazoles, on the other hand, are well-regarded for their pharmacological potentials . The fusion of these two rings in a single molecule offers a unique scaffold for the development of new bioactive compounds.
Preparation Methods
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with azides in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(1H-1,2,3-Triazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products: These reactions can yield a variety of products, including substituted thiazoles and triazoles, depending on the reagents and conditions used.
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)thiazole has found applications in several fields:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-1-yl)thiazole can be compared to other similar compounds, such as:
1-(2-Thiazolyl)-1H-1,2,4-triazole: This compound has a similar structure but with a different triazole ring, which can lead to variations in biological activity.
2-(2-Thiazolyl)-1H-1,2,3-triazole: The position of the thiazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Thiazolyl)-1H-1,3,4-triazole: Another structural isomer with potential differences in pharmacological properties.
Properties
CAS No. |
179753-59-4 |
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Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
InChI Key |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
Canonical SMILES |
C1=CN(N=N1)C2=NC=CS2 |
Synonyms |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
Origin of Product |
United States |
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